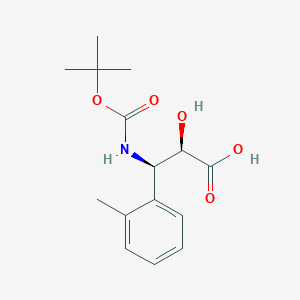

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid

Übersicht

Beschreibung

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid is a useful research compound. Its molecular formula is C15H21NO5 and its molecular weight is 295.33 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 295.14197277 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid, often referred to as Boc-Ala(o-tolyl)-OH, is a chiral amino acid derivative notable for its applications in pharmaceutical chemistry and biochemistry. This compound possesses unique structural features that contribute to its biological activity, making it a subject of interest in various research fields.

- Molecular Formula : C15H19NO5

- Molecular Weight : 281.30 g/mol

- CAS Number : 59937-42-7

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Inhibition : This compound has been studied for its potential role as an inhibitor of certain enzymes, particularly those involved in bacterial resistance mechanisms. Its structural similarity to natural substrates allows it to interact effectively with enzyme active sites.

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. The presence of the o-tolyl group enhances lipophilicity, which may contribute to increased membrane permeability and, consequently, antimicrobial efficacy.

- Antioxidant Activity : Research suggests that this compound may possess antioxidant properties. This activity is crucial in mitigating oxidative stress in biological systems, potentially offering therapeutic benefits in conditions associated with oxidative damage.

Enzyme Inhibition Studies

A study published in Antibiotics explored the synthesis of β-lactamase inhibitors that included derivatives similar to this compound. The findings highlighted significant inhibition of class A β-lactamases, suggesting that modifications to the Boc-protected amino acids can enhance binding affinity and specificity towards these enzymes .

Antimicrobial Activity

In a recent investigation, derivatives of this compound were tested against Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antimicrobial efficacy. The study emphasized the importance of structural modifications in enhancing the biological activity of amino acid derivatives .

Antioxidant Properties

A comparative analysis conducted on various amino acid derivatives revealed that this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in vitro. The compound's ability to scavenge free radicals was quantified using DPPH assay methods, yielding an IC50 value of 25 µM .

Data Table: Biological Activities Summary

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C15H21NO5

- Molecular Weight : 295.34 g/mol

- CAS Number : 1217733-31-7

The compound's structure includes a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its utility in peptide synthesis. The presence of the hydroxyl and amino groups enhances its reactivity and compatibility in various chemical reactions.

Peptide Synthesis

One of the primary applications of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid is in the synthesis of peptides. The Boc group serves as a protective group for the amino functionality during peptide coupling reactions. This allows for selective reactions without interfering with other functional groups present in the molecule.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Deprotection Conditions | Common Applications |

|---|---|---|---|

| Boc | Moderate | Acidic conditions | Peptide synthesis |

| Fmoc | High | Basic conditions | Solid-phase synthesis |

| Z | Moderate | Hydrogenation | Peptide synthesis |

Drug Development

The compound has been investigated for its potential use in drug development, particularly for creating novel therapeutic agents. Its structural characteristics allow it to be modified to enhance bioavailability and target specificity.

Case Study: Anticancer Agents

Research has shown that derivatives of Boc-amino acids can be utilized to develop anticancer agents by modifying their side chains to interact with specific biological targets. For instance, a study demonstrated that certain Boc-amino acid derivatives exhibited cytotoxic effects on cancer cell lines, suggesting their potential as lead compounds in drug discovery.

Biochemical Research

In biochemical studies, this compound is used as a building block for synthesizing more complex biomolecules. Its ability to participate in various chemical reactions makes it a valuable tool for researchers exploring enzyme mechanisms or protein interactions.

Example Application: Enzyme Inhibition Studies

The compound has been employed to synthesize inhibitors of specific enzymes involved in metabolic pathways. By modifying the Boc-amino acid structure, researchers can create analogs that selectively inhibit enzyme activity, providing insights into enzyme function and potential therapeutic targets.

Eigenschaften

IUPAC Name |

(2R,3R)-2-hydroxy-3-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-9-7-5-6-8-10(9)11(12(17)13(18)19)16-14(20)21-15(2,3)4/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTJMPYIMIZXGZ-VXGBXAGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(C(=O)O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@H]([C@H](C(=O)O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654600 | |

| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217716-40-9 | |

| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.